7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline
Overview
Description
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline is a complex organic compound that belongs to the class of xanthine derivatives. It is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The addition of the hydroxyethyl-piperazine moiety enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline typically involves multiple steps:
Starting Materials: Theophylline and epichlorohydrin are commonly used as starting materials.
Initial Reaction: Theophylline is reacted with epichlorohydrin to form 7-(2-hydroxy-3-chloropropyl)theophylline.
Subsequent Reaction: The intermediate 7-(2-hydroxy-3-chloropropyl)theophylline is then reacted with 1-piperazineethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors to control reaction conditions such as temperature and pressure.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl-piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its bronchodilatory and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, it may interact with adenosine receptors, contributing to its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A bronchodilator with a simpler structure.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline is unique due to the presence of the hydroxyethyl-piperazine moiety, which enhances its pharmacological properties compared to other xanthine derivatives. This structural modification allows for potentially improved therapeutic effects and a broader range of applications in scientific research.
Properties
IUPAC Name |
7-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O4/c1-18-14-13(15(25)19(2)16(18)26)22(11-17-14)10-12(24)9-21-5-3-20(4-6-21)7-8-23/h11-12,23-24H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKZFYZCYGGHLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941887 | |
Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19971-97-2 | |
Record name | Theophylline, 7-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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